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Abstract

DB1113 is a novel bifunctional compound, identified as a Proteolysis Targeting Chimera
(PROTACQ), designed for the targeted degradation of a specific array of protein kinases. As
detailed in patent WO2022093742A1, where it is referenced as "Example 24," this molecule
holds significant potential for research in diseases and disorders mediated by aberrant kinase
activity. This technical guide provides a comprehensive overview of the chemical structure of
DB1113, alongside available data on its biological targets and the experimental protocols
relevant to its characterization.

Chemical Structure and Properties

DB1113 is a complex molecule with the chemical formula CsoHesF3N1306S and a molecular
weight of 1144.31 g/mol . Its unique structure is central to its function as a PROTAC,
incorporating moieties that facilitate its interaction with both target proteins and the cellular
degradation machinery.

Chemical Identity:
e Compound Name: DB1113

» Patent Reference: Example 24 in WO2022093742A1[1]
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e CAS Number: 2769753-53-7[1]
e Molecular Formula: CsoHesF3N1306S[2]
e Molecular Weight: 1144.31[2]

Regrettably, a publicly available 2D chemical structure diagram or a canonical SMILES string
for DB1113 has not been identified in the current search. For the precise chemical structure,
direct reference to the full text of patent WO2022093742A1 is required.

Mechanism of Action: Targeted Kinase Degradation

DB1113 functions as a bifunctional compound that induces the degradation of specific protein
kinases.[1][3] As a PROTAC, its mechanism of action involves the recruitment of an E3
ubiquitin ligase to the target kinase, leading to the ubiquitination and subsequent degradation
of the kinase by the proteasome.

The logical workflow of DB1113's mechanism of action can be visualized as follows:
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Figure 1: Mechanism of action of DB1113 as a PROTAC. (Within 100 characters)

Biological Targets

DB1113 has been demonstrated to induce the degradation of a broad spectrum of kinases.
This multi-targeted profile suggests its potential utility in studying complex signaling networks
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and diseases driven by multiple kinase pathways.

Table 1: Known Kinase Targets of DB1113

Kinase Family Specific Targets Degraded by DB1113
Tyrosine Kinases ABL1, ABL2, CSK, EPHAS, FER, PTK2B, TNK2
CDK Family CDK4, CDK11B

MAPK7, MAPK8, MAPK9, MAPK14,
MAPK Family MAPKAPK2, MAPKAPK3, MAP3K20, MAP4K1,
MAP4K2, MAP4K3, MAP4K5

BLK, GAK, LIMK1, NLK, PDIK1L, RIPK1,
Other Ser/Thr Kinases RPS6KAL, RPS6KA3, SIK2, SIK3, STK35,
ULK1

Source: MedChemExpress, TargetMol[1][4]

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of DB1113 are
expected to be described within patent W0O2022093742A1. Accessing the full patent
documentation is necessary to obtain these methodologies. The anticipated protocols would
include:

o Chemical Synthesis: Step-by-step procedures for the organic synthesis of DB1113, including
reagents, reaction conditions, and purification methods.

o Biological Assays: Methodologies for assessing the biological activity of DB1113, which may
include:

o Biochemical assays: To determine the binding affinity of DB1113 to its target kinases and
the E3 ligase.

o Cell-based assays: To measure the degradation of target kinases in cell lines, such as
Western blotting or quantitative mass spectrometry (proteomics).
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o Functional assays: To evaluate the downstream cellular effects of kinase degradation,

such as cell proliferation, apoptosis, or signaling pathway modulation.

An illustrative experimental workflow for evaluating a PROTAC like DB1113 is presented

below:
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Figure 2: General experimental workflow for PROTAC evaluation. (Within 100 characters)

Quantitative Data

At present, specific quantitative data such as ICso (half-maximal inhibitory concentration) for
binding or DCso (half-maximal degradation concentration) and Dmax (maximum degradation)
values for each targeted kinase by DB1113 are not publicly available in the summarized search
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results. This critical information is anticipated to be contained within the experimental section of
patent WO2022093742A1.

Signaling Pathways

Given the extensive list of kinase targets, DB1113 is expected to modulate a multitude of
cellular signaling pathways critical to cell growth, proliferation, survival, and stress responses.
The degradation of key kinases such as those in the MAPK and CDK families suggests that
DB1113 could impact pathways including:

o MAPK/ERK Pathway: Regulates cell proliferation, differentiation, and survival.
o Cell Cycle Control: Through the degradation of CDKs.
e Apoptosis and Autophagy Pathways: Influenced by kinases like RIPK1 and ULK1.

A simplified representation of the potential impact of DB1113 on these pathways is shown
below:
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Figure 3: Potential impact of DB1113 on key signaling pathways. (Within 100 characters)
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Conclusion

DB1113 is a promising multi-targeting kinase degrader with a broad therapeutic and research
potential. While foundational information regarding its identity and target profile is available, a
comprehensive understanding of its chemical structure, quantitative activity, and the precise
experimental conditions for its use necessitates a detailed review of the primary patent
literature, specifically WO2022093742A1. This guide serves as a foundational resource for
researchers and drug development professionals interested in leveraging the capabilities of this
novel PROTAC molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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